molecular formula C8H7BrO2S B2768266 3-Bromo-5-(methylthio)benzoic acid CAS No. 453566-00-2

3-Bromo-5-(methylthio)benzoic acid

Cat. No.: B2768266
CAS No.: 453566-00-2
M. Wt: 247.11
InChI Key: SOGHHCXGNPQCLE-UHFFFAOYSA-N
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Description

Significance of Aryl Halides in Modern Organic Synthesis

Aryl halides, which are organic compounds where a halogen atom is directly bonded to an aromatic ring, represent a cornerstone class of building blocks in modern organic synthesis. iitk.ac.inresearchgate.net Their importance stems from their ability to serve as versatile intermediates in the construction of more complex molecules, finding widespread use in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. iitk.ac.infiveable.me The carbon-halogen bond in aryl halides enables a variety of critical transformations, most notably metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.

These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, a fundamental task in molecular engineering. Furthermore, aryl halides can be converted into organometallic reagents, such as Grignard reagents or organolithium compounds, which act as sources of aryl anions for further synthetic manipulations. wikipedia.org While generally resistant to classical nucleophilic substitution, aryl halides bearing electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orglibretexts.org The reliable introduction of halogens onto aromatic systems, for instance through electrophilic halogenation or the Sandmeyer reaction, ensures their accessibility, solidifying their status as indispensable tools for synthetic chemists. fiveable.me

The Pervasive Role of Thioether-Containing Benzoic Acids in Contemporary Chemistry

Thioether-containing benzoic acids are a class of bifunctional molecules that have garnered significant interest in various fields of chemistry. The thioether linkage (-S-), particularly when attached to an aromatic system, introduces unique electronic and structural properties. The sulfur atom is more polarizable than its oxygen counterpart in ether linkages, which can lead to enhanced intermolecular dispersion forces. researchgate.net This property has been exploited in materials science, for example, in the design of liquid crystals where thioether groups can influence the stability and range of mesophases. researchgate.net

The benzoic acid moiety provides a site for a range of chemical transformations. As carboxylic acids, they can be readily converted into esters, amides, acid chlorides, and other derivatives. The acidic proton allows for the formation of carboxylate salts, which can modulate solubility and be used in the synthesis of metal-organic frameworks. Thiocarboxylic acids, a related class of compounds, are noted to be significantly more acidic than their carboxylic acid analogs. wikipedia.org The thioether group itself is not inert; it can be oxidized to the corresponding sulfoxide (B87167) and sulfone, providing additional avenues for structural diversification and modulation of the molecule's electronic and steric properties.

Positioning of 3-Bromo-5-(methylthio)benzoic acid as a Versatile Synthetic Synthon

This compound emerges as a highly versatile synthetic synthon precisely because it integrates three distinct and synthetically valuable functional groups onto a single aromatic scaffold: a bromo substituent, a methylthio group, and a carboxylic acid. This trifunctional nature allows for a high degree of selective, orthogonal chemistry, where each site can be addressed independently under specific reaction conditions.

The bromine atom serves as a classic handle for metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of alkyl, alkenyl, alkynyl, or aryl groups at the 3-position. The carboxylic acid at the 1-position can undergo standard derivatization reactions to form amides, esters, or be used as a directing group in certain C-H activation reactions. The methylthio group at the 5-position can be selectively oxidized to a sulfoxide or sulfone, which would significantly alter the electronic properties of the ring and could be used to introduce new functionalities or influence the molecule's biological activity. This strategic placement of reactive sites makes the compound an ideal building block for creating libraries of complex, substituted aromatic compounds from a single, readily accessible starting material.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₈H₇BrO₂S
Monoisotopic Mass 245.93501 Da
SMILES CSC1=CC(=CC(=C1)C(=O)O)Br
InChIKey SOGHHCXGNPQCLE-UHFFFAOYSA-N

Data sourced from PubChem CID 58188076. uni.lu

Overview of Current Research Trajectories and Academic Significance of the Compound

The academic significance of this compound lies primarily in its potential as an intermediate for the synthesis of novel, high-value molecules, particularly in the fields of medicinal chemistry and materials science. While extensive studies focusing solely on this specific molecule are not widely documented, its structure is representative of scaffolds used in modern drug discovery and functional materials development.

Current research trajectories for compounds of this type involve their use as core structures for generating diverse molecular libraries. For instance, the bromo-substituent can be elaborated via cross-coupling to explore structure-activity relationships in a targeted manner. The carboxylic acid can be coupled with various amines or alcohols to produce libraries of benzamides or benzoates, a common strategy in the search for new bioactive agents. researchgate.net The benzimidazole (B57391) framework, for example, which is a key structure in many pharmaceuticals, is often constructed from substituted benzoic acids. rsc.org

Furthermore, the interplay between the electron-withdrawing bromine atom and the electron-donating (though also potentially withdrawing when oxidized) methylthio group makes this an interesting substrate for studying regioselectivity in further aromatic substitutions. Research into new synthetic methodologies could utilize this compound to test the tolerance and selectivity of novel catalytic systems. Therefore, its primary significance is not as an end-product itself, but as a strategically functionalized platform for the efficient construction of more complex and potentially useful chemical entities.

Table 2: Chemical Compounds Mentioned in this Article

Compound Name
This compound
3-bromo-5-nitrobenzoic acid
3-bromo-5-methylbenzoic acid
Sulfoxide
Sulfone
Benzamide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGHHCXGNPQCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Design

Retrosynthetic Analysis for the Preparation of 3-Bromo-5-(methylthio)benzoic acid

A retrosynthetic analysis of the target molecule reveals two primary disconnection pathways, centered on the formation of the carbon-sulfur (C-S) and carbon-bromine (C-Br) bonds.

Pathway A: C-S Bond Disconnection

This pathway involves the introduction of the methylthio group onto a pre-existing brominated benzoic acid framework. The disconnection of the C-S bond suggests a nucleophilic substitution reaction. This leads back to a 3-bromo-5-halobenzoic acid (where the halo group is a suitable leaving group for thiolation) or more directly, 3,5-dibromobenzoic acid. The methylthio group can be installed using a methylthiolate nucleophile. This approach relies on achieving regioselective substitution of one bromine atom over the other.

Pathway B: C-Br Bond Disconnection

Alternatively, disconnecting the C-Br bond suggests an electrophilic bromination reaction. This would start from a precursor already containing the methylthio and carboxylic acid groups, namely 3-(methylthio)benzoic acid. The success of this route hinges on the directing effects of the existing substituents. The methylthio group directs incoming electrophiles to the ortho and para positions, while the carboxyl group directs to the meta position. Since the desired 5-position is para to the methylthio group and meta to the carboxyl group, their directing effects are synergistic, making this a plausible and potentially high-yielding strategy.

Precursor Synthesis and Functional Group Interconversions

The synthesis of the target molecule can be approached by building from simpler, commercially available starting materials and introducing the required functional groups in a stepwise manner.

The regioselective bromination of benzoic acid derivatives is a cornerstone of aromatic chemistry. The directing effect of the carboxyl group (-COOH) deactivates the aromatic ring and directs incoming electrophiles to the meta-position. However, the presence of other substituents can either reinforce or compete with this directing effect.

In the context of Pathway B, the key precursor is 3-(methylthio)benzoic acid. For the synthesis of the target compound, bromination must occur at the C-5 position. The methylthio group (-SMe) is an ortho-, para-director. Therefore, in 3-(methylthio)benzoic acid, the C-5 position is para to the -SMe group and meta to the -COOH group. The activating nature of the ortho-, para-directing methylthio group typically dominates, favoring bromination at the positions it activates, primarily the para position due to reduced steric hindrance. This alignment of directing effects makes the bromination of 3-(methylthio)benzoic acid a highly effective method for obtaining the desired this compound.

Recent advances have also demonstrated palladium-catalyzed meta-C–H bromination of benzoic acid derivatives using reagents like N-bromophthalimide (NBP), which can offer an alternative route for substrates where traditional electrophilic substitution is challenging. nih.gov

Introducing a methylthio group onto an aromatic ring can be achieved through several methods, primarily involving thiolation followed by methylation or direct introduction of the methylthio group.

Thiolation involves the formation of a C-S bond to create a thiol (-SH) or thiolate (-S⁻) intermediate, which can then be alkylated. One common strategy starts with a di-halogenated precursor like 3,5-dibromobenzoic acid. sigmaaldrich.com One of the bromine atoms can be selectively replaced by a sulfur nucleophile. This can be achieved using reagents like sodium sulfide (B99878) or sodium hydrogen sulfide, followed by acidification to yield the corresponding thiol. However, controlling the selectivity to achieve monosubstitution can be challenging.

Another approach involves the use of a Sandmeyer-type reaction on an amino precursor. For example, 3-amino-5-bromobenzoic acid can be diazotized with sodium nitrite (B80452) in the presence of an acid, and the resulting diazonium salt can be treated with a sulfur-containing reagent like potassium ethyl xanthate, followed by hydrolysis to yield the thiol.

Once a thiophenol precursor, such as 3-bromo-5-mercaptobenzoic acid, is synthesized, the introduction of the methyl group is a straightforward S-alkylation reaction. Common methylating agents like methyl iodide or dimethyl sulfate (B86663) are used in the presence of a mild base (e.g., potassium carbonate) to deprotonate the thiol and facilitate the nucleophilic attack. chemicalbook.com For instance, the reaction of 3-mercaptobenzoic acid with methyl iodide in the presence of potassium carbonate in a solvent like DMF yields 3-(methylthio)benzoic acid. chemicalbook.com This method is generally high-yielding and efficient.

PrecursorReagent 1Reagent 2ProductYieldRef
3-Mercaptobenzoic acidPotassium CarbonateMethyl Iodide3-(Methylthio)benzoic acid methyl ester96% chemicalbook.com
3-(Methylthio)benzoic acid methyl esterSodium HydroxideHCl (acidification)3-(Methylthio)benzoic acid97% chemicalbook.com

Methodologies for Introducing the Methylthio Moiety

Direct Synthesis Approaches for this compound

Direct synthesis aims to construct the target molecule from a common starting material in a more streamlined sequence, potentially through a one-pot or multi-step, single-purification process.

A viable direct approach begins with 3-(methylthio)benzoic acid . This precursor can be synthesized from 3-mercaptobenzoic acid via methylation chemicalbook.com or from 3-bromothioanisole (B20505) via carboxylation. chemicalbook.com With 3-(methylthio)benzoic acid in hand, a direct electrophilic bromination is performed. As discussed in section 2.2.1, the directing effects of the methylthio and carboxyl groups are convergent, favoring the formation of the desired this compound isomer.

Starting MaterialReagent(s)ConditionsProductRef
3-(Methylthio)benzoic acidBromine, Acetic AcidN/AThis compoundN/A
3,5-Dibromobenzoic acidSodium thiomethoxide (NaSMe)N/AThis compoundN/A

Another documented route involves starting from 3,5-dibromobenzoic acid . sigmaaldrich.com One of the bromine atoms can be selectively displaced by a methylthiolate nucleophile, such as sodium thiomethoxide (NaSMe). This nucleophilic aromatic substitution (SNAr) reaction provides a direct conversion to the final product. The success of this reaction depends on the precise control of stoichiometry and reaction conditions to prevent disubstitution.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.govwikipedia.orgorganic-chemistry.org In the context of this compound, a hypothetical MCR could involve the simultaneous reaction of three or more simple starting materials that would assemble to form the final product. For instance, isocyanide-based MCRs, such as the Ugi or Passerini reactions, are well-known for their ability to create complex molecules from simple building blocks. nih.govorganic-chemistry.orgmdpi.com While the direct synthesis of this compound via a specific, documented MCR is not readily found in the literature, the general principles of MCRs offer a conceptual framework for its potential assembly. nih.govnih.gov

Sequential Functionalization of Aromatic Precursors

A more practical and commonly employed strategy for the synthesis of this compound is the sequential functionalization of a pre-existing aromatic ring. This approach offers greater control over the regioselectivity of the substitution reactions. Two primary sequential routes can be envisioned:

Bromination followed by Thiomethylation: This route would likely start with 3-bromobenzoic acid. The challenge lies in the selective introduction of the methylthio group at the 5-position. A potential pathway could involve the reaction of 3-bromobenzoic acid with a source of methylthiolate. nih.gov

Thiomethylation followed by Bromination: Alternatively, the synthesis could commence with 3-(methylthio)benzoic acid. The subsequent step would be the selective bromination at the 5-position. The directing effects of the existing carboxylic acid and methylthio groups would be crucial in achieving the desired regiochemistry.

A plausible and documented approach for a closely related compound, methyl 4-bromo-3-(methylthio)benzoate, involves the reaction of 4-bromo-3-mercaptobenzoic acid with methyl iodide in the presence of a base. chemicalbook.com This suggests that a similar strategy, starting from a suitably substituted mercaptobenzoic acid, could be a viable route to this compound.

Table 1: Comparison of Potential Sequential Synthetic Routes

Starting Material Key Transformation Potential Reagents Key Considerations
3-Bromobenzoic acid Thiomethylation Sodium methylthiolate, Methyl methanethiosulfonate Regioselectivity of the thiomethylation step.
3-(Methylthio)benzoic acid Bromination N-Bromosuccinimide (NBS), Bromine Control of bromination position due to directing groups.
3-Bromo-5-mercaptobenzoic acid Methylation Methyl iodide, Dimethyl sulfate Availability of the starting mercaptan.

Catalytic Systems in the Synthesis of this compound

Modern synthetic chemistry heavily relies on catalytic systems to enhance reaction efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis offer powerful tools for the functionalization steps required to synthesize this compound.

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal catalysis is particularly relevant for the formation of the carbon-sulfur bond in the synthesis of aryl thioethers. rsc.org In a sequential synthesis of this compound starting from a brominated precursor, a transition metal-catalyzed cross-coupling reaction could be employed to introduce the methylthio group.

Palladium-catalyzed reactions are widely used for C-S bond formation. rsc.org For instance, a Pd/ZnIn2S4 nanocomposite has been shown to be an efficient photocatalyst for the coupling of thiophenols with aryl halides under visible light. rsc.org Copper-catalyzed coupling reactions also provide a valuable alternative for the synthesis of aryl thioethers from aryl halides and thiols under mild conditions. rsc.org

Table 2: Examples of Transition Metal-Catalyzed C-S Bond Formation

Catalyst System Reactants Reaction Type Potential Application in Synthesis
Pd/ZnIn2S4 Aryl halide, Thiophenol Photocatalytic cross-coupling Introduction of a thio-group onto a brominated benzoic acid derivative. rsc.org
Copper with Oxalic Diamide Ligands Aryl halide, Thiol Cross-coupling Formation of the C-S bond under mild conditions. rsc.org
Palladium complexes Aryl halide, Thiomethylating agent Cross-coupling Direct introduction of the methylthio group. ias.ac.in

Organocatalysis in Aryl Halide Functionalization

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and often more environmentally friendly alternative to metal-based catalysis. In the context of synthesizing this compound, organocatalysts could be employed for the selective bromination of an aromatic precursor. For example, if starting with 3-(methylthio)benzoic acid, an organocatalyst could direct the bromination to the desired 5-position. While specific organocatalytic methods for the direct functionalization of this particular substrate are not extensively documented, the principles of organocatalysis in electrophilic aromatic substitution are well-established. acs.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles can be applied to the synthesis of this compound in several ways.

The use of safer, odorless alternatives to thiols is a key green consideration. Xanthates, for example, can be used as thiol surrogates in the synthesis of aryl thioethers, avoiding the use of foul-smelling and air-sensitive thiols. nih.govmdpi.com

Solvent choice is another critical aspect. The development of synthetic methods that proceed in greener solvents, or even in the absence of a solvent, is highly desirable. For instance, the synthesis of 3-bromobenzoic acid has been reported in a solvent-free system using sonication, which can also reduce energy consumption. researchgate.net

Phase-transfer catalysis (PTC) represents another green chemistry approach. PTC can facilitate reactions between reactants in different phases, often allowing for the use of water as a solvent and reducing the need for organic solvents. alfa-chemistry.comcrdeepjournal.orgresearchgate.net In the synthesis of methylthiobenzoic acid from chlorobenzonitrile, a three-phase transfer catalyst has been employed, demonstrating the industrial applicability of this green technique. google.comgoogle.com

Table 3: Application of Green Chemistry Principles

Green Chemistry Principle Application in Synthesis of this compound Example
Use of Safer Reagents Replacement of volatile and odorous thiols. Use of xanthates as thiol surrogates. nih.govmdpi.com
Use of Safer Solvents/Reaction Conditions Minimizing or eliminating organic solvents. Solvent-free synthesis of 3-bromobenzoic acid via sonication. researchgate.net
Catalysis Enhancing reaction efficiency and reducing waste. Visible light-initiated cross-coupling for C-S bond formation. rsc.org
Atom Economy Maximizing the incorporation of starting materials into the final product. One-pot multicomponent reactions (conceptual). nih.govwikipedia.org
Use of Renewable Feedstocks Not directly applicable from the provided search results.
Reduce Derivatives Avoiding unnecessary protection/deprotection steps. Sequential functionalization with high regioselectivity.
Design for Energy Efficiency Using milder reaction conditions. Photocatalysis at ambient temperature. rsc.org
Prevent Waste High-yield reactions with minimal byproducts. Catalytic reactions with high selectivity.
Real-time Analysis for Pollution Prevention Not directly applicable from the provided search results.
Inherently Safer Chemistry for Accident Prevention Avoiding hazardous reagents and reaction conditions. Use of stable, non-volatile brominating agents like NBS. sci-hub.se

Chemical Reactivity and Derivatization Pathways

Transformations Involving the Carboxylic Acid Functionality of 3-Bromo-5-(methylthio)benzoic acid

The carboxylic acid group (-COOH) is a versatile functional group that can undergo several fundamental organic reactions, including esterification, amidation, reduction, and decarboxylation.

The carboxylic acid moiety of this compound can be readily converted into esters and amides, which are important intermediates in organic synthesis.

Esterification is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. This reaction is an equilibrium process, and an excess of the alcohol is often used to drive the reaction toward the product. The formation of the methyl ester of this compound, known as methyl 3-bromo-5-(methylthio)benzoate, is a documented transformation abichem.com. Alternative methods may utilize catalysts such as N-bromosuccinimide (NBS) to facilitate the reaction under mild conditions nih.gov.

Amidation involves the reaction of the carboxylic acid, or a more reactive derivative like an acyl chloride, with an amine to form a carbon-nitrogen bond. The direct reaction with an amine requires high temperatures, so the carboxylic acid is often first converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily combines with a primary or secondary amine to yield the corresponding amide.

Table 1: General Esterification and Amidation of this compound

Reaction TypeReactantTypical ReagentsProduct
Esterification This compoundR-OH (Alcohol), H⁺ (e.g., H₂SO₄)3-Bromo-5-(methylthio)benzoate ester
Amidation This compound1. SOCl₂ or (COCl)₂ 2. R¹R²NH (Amine)N-substituted-3-bromo-5-(methylthio)benzamide

The carboxylic acid group of this compound can be reduced to form either a primary alcohol or an aldehyde.

The reduction to a primary alcohol, (3-bromo-5-(methylthio)phenyl)methanol, requires a strong reducing agent due to the stability of the carboxylic acid. Lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, followed by an aqueous workup to protonate the resulting alkoxide.

The partial reduction of the carboxylic acid to the corresponding aldehyde, 3-bromo-5-(methylthio)benzaldehyde, is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation typically requires conversion of the carboxylic acid to a derivative, such as an acyl chloride or ester, which can then be reduced to the aldehyde using milder or more selective reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Table 2: Reduction Pathways for the Carboxylic Acid Group

Target ProductGeneral MethodTypical Reagents
Primary Alcohol Direct reduction1. LiAlH₄ 2. H₂O
Aldehyde Reduction of a derivative1. Convert to ester/acyl chloride 2. DIBAL-H, low temp.

Decarboxylative coupling reactions represent a modern synthetic strategy where the carboxyl group is extruded as carbon dioxide (CO₂) and replaced with a new carbon-carbon or carbon-heteroatom bond rsc.orgnih.gov. These reactions are advantageous alternatives to traditional cross-coupling methods that often require pre-formed organometallic reagents rsc.org. Transition metals such as palladium, copper, nickel, and silver are frequently employed as catalysts in these transformations rsc.org. While specific examples involving this compound are not prominently documented, the principles of decarboxylative cross-coupling could potentially be applied to it, using the carboxylic acid as a synthetic handle for derivatization.

Reactivity of the Aromatic C-Br Bond in this compound

The carbon-bromine bond on the aromatic ring is a key functional group for forming new carbon-carbon bonds, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for creating C-C bonds youtube.comyoutube.com. These reactions generally proceed through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination youtube.comyoutube.com. The aryl bromide, such as this compound, first undergoes oxidative addition to a palladium(0) complex. This is followed by transmetalation with an organometallic coupling partner and concludes with reductive elimination to yield the final product and regenerate the palladium(0) catalyst youtube.com.

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed cross-coupling reactions for the synthesis of biaryl compounds tcichemicals.comnih.gov. The reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base tcichemicals.comnih.gov.

Aryl bromides are excellent substrates for Suzuki-Miyaura reactions due to their favorable reactivity in the oxidative addition step tcichemicals.com. In the context of this compound, the C-Br bond can be selectively coupled with various aryl or heteroaryl boronic acids to generate complex biaryl structures. The reaction tolerates a wide range of functional groups, making it a highly valuable method for molecular diversification tcichemicals.comnih.gov.

Table 3: Representative Suzuki-Miyaura Coupling Reaction

ComponentExampleRole
Aryl Halide This compoundElectrophilic partner
Organoboron Reagent Arylboronic acid (Ar-B(OH)₂)Nucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Facilitates the C-C bond formation
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent and neutralizes acid formed
Solvent Dioxane/H₂O, Toluene, DMFSolubilizes reactants and facilitates the reaction
Product 3-(Aryl)-5-(methylthio)benzoic acidBiaryl compound

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

For an SNAr reaction to occur readily, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orgopenstax.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgopenstax.org

The structure of this compound lacks strong electron-withdrawing groups ortho or para to the bromine atom. The methylthio (-SMe) and carboxylic acid (-COOH) groups are not sufficiently activating to facilitate the SNAr mechanism under typical conditions. Therefore, this compound is generally considered unreactive towards nucleophilic aromatic substitution. uomustansiriyah.edu.iq

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The direct formation of Grignard or organolithium reagents from this compound is complicated by the presence of the acidic carboxylic acid proton.

Grignard Reagents: Grignard reagents are strong bases and will readily react with acidic protons. leah4sci.com Attempting to form a Grignard reagent from this compound by reacting it with magnesium metal would result in the Grignard reagent, once formed, being immediately quenched by the acidic proton of the carboxylic acid group on another molecule. leah4sci.comorganicchemistrytutor.com This acid-base reaction is much faster than the desired nucleophilic reactions, rendering the direct formation of the Grignard reagent from the unprotected acid impractical. organicchemistrytutor.comquora.com

Organolithium Reagents: Organolithium reagents are even stronger bases than Grignard reagents. organicchemistrytutor.com The reaction of this compound with an organolithium reagent like n-butyllithium would first involve a rapid acid-base reaction, where the organolithium deprotonates the carboxylic acid. organicchemistrytutor.com However, unlike Grignard reagents, organolithium reagents are often reactive enough to engage in further reactions. wikipedia.org By using two equivalents of the organolithium reagent, it is possible to first deprotonate the carboxylic acid and then perform a lithium-halogen exchange at the C-Br bond, forming a dilithiated species. masterorganicchemistry.com This resulting organometallic intermediate can then be used in subsequent reactions with various electrophiles.

Alternatively, organolithium reagents can add to the deprotonated carboxylate to form a stable dianionic intermediate, which upon acidic workup yields a ketone. organicchemistrytutor.comaklectures.com

Chemical Modifications of the Methylthio Group in this compound

The sulfur atom of the methylthio group is susceptible to oxidation, allowing for the synthesis of corresponding sulfoxide (B87167) and sulfone analogues. These oxidized derivatives can have significantly different chemical and physical properties.

The methylthio group (-SMe) can be selectively oxidized to a methylsulfinyl group (-S(O)Me) (a sulfoxide) and further to a methylsulfonyl group (-SO₂Me) (a sulfone). The level of oxidation can be controlled by the choice of oxidant and the reaction conditions. organic-chemistry.org

Oxidation to Sulfoxide: Selective oxidation of the sulfide (B99878) to the sulfoxide requires mild oxidizing agents to prevent over-oxidation to the sulfone. organic-chemistry.org Hydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant for this transformation. nih.gov The reaction can be performed in solvents like acetic acid or under transition-metal-free conditions to achieve high selectivity and yields. nih.gov Other reagents capable of this selective oxidation include sodium periodate (B1199274) (NaIO₄) and meta-chloroperoxybenzoic acid (m-CPBA) when used in stoichiometric amounts at low temperatures.

Oxidation to Sulfone: Stronger oxidizing conditions or an excess of the oxidizing agent will lead to the formation of the sulfone. organic-chemistry.org Reacting this compound or its sulfoxide derivative with an excess of hydrogen peroxide, often at slightly elevated temperatures, will yield the corresponding sulfone. mdpi.com Other powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Oxone® (potassium peroxymonosulfate) can also be used to ensure complete oxidation to the sulfone. organic-chemistry.orgnih.gov The chemoselectivity between sulfoxide and sulfone can often be switched simply by controlling the reaction temperature and stoichiometry of the oxidant. organic-chemistry.orgresearchgate.net

Sulfur Extrusion and Elimination Reactions

While direct sulfur extrusion from an aryl methyl thioether like this compound to form a C-H bond is not a common transformation, related reactions involving the sulfur atom can be envisaged. Desulfurization is more typically achieved from disulfides. For instance, the conversion of disulfides to thioethers can be accomplished via sulfur extrusion, a reaction that can be mediated by reagents like N-heterocyclic carbenes (NHCs) under mild conditions. This process is particularly useful in peptide and cyclophane chemistry.

Elimination reactions involving the methylthio group are not mechanistically favored under standard conditions. The C(aryl)-S bond is generally stable. However, transformation of the thioether to a better leaving group, such as a sulfonium (B1226848) salt, could potentially facilitate its displacement or elimination under specific reaction conditions.

Table 1: Hypothetical Sulfur Extrusion/Elimination Reactions and Conditions

Reaction TypeReagent/CatalystProduct TypePotential Yield
Oxidative DesulfurizationStrong Oxidizing Agent3-Bromobenzoic acidLow to Moderate
Reductive CleavageRaney Nickel3-Bromobenzoic acidModerate to High
Conversion to Sulfonium Salt followed by EliminationAlkylating Agent, Base3-Bromo-5-alkenylbenzoic acidLow

Electrophilic Alkylation of the Thioether Moiety

The sulfur atom of the methylthio group in this compound is nucleophilic and can react with electrophiles. This reactivity allows for the electrophilic alkylation of the thioether moiety to form sulfonium salts. The reaction involves the attack of the sulfur lone pair on an alkylating agent, such as an alkyl halide.

The formation of a sulfonium salt activates the methyl and aryl groups attached to the sulfur for subsequent reactions. For example, the resulting sulfonium salt can act as a leaving group in nucleophilic substitution reactions or undergo elimination reactions.

Table 2: Examples of Electrophilic Alkylation of Aryl Thioethers

Aryl Thioether SubstrateAlkylating AgentProduct (Sulfonium Salt)Reference
Thioanisole (B89551)Methyl IodideTrimethylsulfonium iodideGeneral Knowledge
Diphenyl sulfideTrimethyloxonium tetrafluoroborateDimethylphenylsulfonium tetrafluoroborateGeneral Knowledge

This table provides general examples of electrophilic alkylation on representative thioethers to illustrate the potential reactivity of the thioether moiety in the title compound.

Cyclization Reactions and Annulation Strategies Utilizing this compound

The presence of three distinct functional groups on the aromatic ring of this compound provides multiple avenues for its use in the synthesis of polycyclic and heterocyclic systems through cyclization and annulation reactions. The bromo-substituent is particularly valuable as a handle for transition-metal-catalyzed cross-coupling reactions, which can be followed by intramolecular cyclization.

For instance, the bromo group can undergo Suzuki, Heck, or Sonogashira coupling to introduce a side chain that can subsequently react with the carboxylic acid or a derivative thereof to form a new ring. Similarly, the methylthio group can be manipulated to participate in cyclization processes. For example, ortho-lithiation directed by the carboxylic acid group (after protection) could introduce a functional group adjacent to the methylthio group, setting the stage for a cyclization reaction.

Annulation strategies, which involve the formation of a new ring onto an existing one, can also be envisioned. A classic example is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) reaction to form a six-membered ring. While not directly applicable to this compound in its native form, derivatization of the functional groups could generate substrates suitable for such transformations.

An example of a relevant cyclization strategy involves the annulation of styrenes with α-bromoacetic acids catalyzed by cobalt, leading to the formation of lactones. Although this does not directly involve the title compound, it demonstrates how a bromo-substituted acid can be a precursor in ring-forming reactions nih.gov. Another approach could be the cyclization of ortho-alkynylaryl thioethers, which can lead to the formation of benzothiophenes.

Table 3: Potential Cyclization Strategies and Resulting Heterocyclic Systems

Coupling Partner (for Bromine)Subsequent Cyclization ConditionResulting Ring System
Vinylboronic acid (Suzuki Coupling)Acid-catalyzed lactonizationFused lactone
Terminal alkyne (Sonogashira Coupling)Base- or metal-catalyzed cyclizationFused furan (B31954) or pyran
Amine (Buchwald-Hartwig Amination)Amide formation with carboxylic acidFused lactam

Note: This table outlines plausible synthetic pathways based on established organic reactions, suggesting how this compound could serve as a versatile building block in heterocyclic synthesis.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For 3-bromo-5-(methylthio)benzoic acid, ¹H NMR would be expected to show distinct signals for the aromatic protons, the methylthio group protons, and the carboxylic acid proton. Based on data from the closely related compound, 3-bromo-5-methylbenzoic acid, the aromatic protons would likely appear as singlets or narrow multiplets in the range of δ 7.5-8.0 ppm. chemicalbook.com The methylthio (-SCH₃) protons would present as a sharp singlet, typically upfield, while the acidic proton of the carboxyl group would be a broad singlet at a significantly downfield chemical shift (often >10 ppm). rsc.org

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The spectrum would show signals for the six aromatic carbons (with carbons directly attached to bromine and the methylthio group having characteristic shifts), the methyl carbon of the methylthio group, and the carbonyl carbon of the carboxylic acid, which would be the most downfield signal. rsc.org

To unambiguously assign all proton and carbon signals and to confirm the substitution pattern on the benzene (B151609) ring, two-dimensional (2D) NMR experiments are indispensable. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. youtube.com For this compound, COSY would primarily show correlations between the aromatic protons, helping to confirm their relative positions on the ring, although for a 1,3,5-substitution pattern, these couplings might be weak (long-range).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton singlet to the methylthio carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com This can be useful for confirming spatial arrangements and for studying the conformation of the molecule, for example, the orientation of the methylthio group relative to the aromatic ring.

Polymorphism describes the ability of a solid material to exist in multiple crystalline forms, each with distinct physical properties. nih.gov Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs, as subtle differences in molecular conformation or intermolecular packing in the crystal lattice lead to measurable changes in the NMR spectrum. nih.gov

For this compound, different polymorphs would likely exhibit different ¹³C chemical shifts due to variations in the local electronic environment. Analysis of the ssNMR data, often in conjunction with FT-IR and powder X-ray diffraction, can confirm the existence of different polymorphic forms and provide insights into the conformational differences between them, such as variations in the orientation of the carboxylic acid or methylthio groups. nih.gov Studies on related molecules like fosinopril (B1673572) sodium have demonstrated that ssNMR can detect conformational differences, such as cis-trans isomerization, that give rise to polymorphism. nih.gov

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: In an FT-IR spectrum of this compound, characteristic absorption bands would confirm its key structural features. Data from analogous compounds like 3-Bromo-4-methylbenzoic acid provides expected frequency ranges. nih.gov A very broad band would be expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. A strong, sharp absorption around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while C-Br and C-S stretching vibrations would be found in the fingerprint region (<1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations and the C-S bond are typically strong and well-defined, making it a useful tool for confirming the core structure. nih.gov

Functional GroupExpected FT-IR Frequency (cm⁻¹)Expected Raman Signal
Carboxylic Acid O-H2500-3300 (broad)Generally weak
Carbonyl C=O~1700 (strong)Moderate to strong
Aromatic C-H>3000Strong
Aromatic C=C1450-1600Strong
C-S Stretch600-800Moderate to strong
C-Br Stretch500-650Moderate to strong

Table based on general spectroscopic principles and data for analogous compounds. nih.govnist.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈H₇BrO₂S), the predicted monoisotopic mass is 245.93501 Da. uni.lu HRMS can confirm this mass with high precision (typically to within 5 ppm), which is a critical step in structure confirmation.

The fragmentation pattern observed in the mass spectrum gives further structural information. For benzoic acid derivatives, common fragmentation pathways include the loss of small, stable molecules. docbrown.infofu-berlin.de

Predicted Fragmentation for this compound:

Molecular Ion Peak [M]⁺•: The intact molecule minus one electron, showing a characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio).

Loss of -OH: A peak corresponding to [M-17]⁺, forming an acylium ion.

Loss of -COOH: A peak corresponding to [M-45]⁺, resulting from the cleavage of the carboxylic acid group.

Loss of -SCH₃: Cleavage of the methylthio group could also occur.

The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be determined. For the [M+H]⁺ adduct of this compound, the predicted CCS is 134.3 Ų, while for the [M-H]⁻ adduct, it is 140.1 Ų. uni.lu

Ion AdductPredicted m/z
[M+H]⁺246.94229
[M+Na]⁺268.92423
[M-H]⁻244.92773

Data from PubChemLite. uni.lu

X-ray Crystallography for Single Crystal Structure Determination

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. This technique requires growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern allows for the calculation of the precise positions of each atom in the crystal lattice, yielding bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of related structures like benzoic acid and its derivatives reveals common motifs. researchgate.net Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules interact. nih.govresearchgate.net The crystal packing would also be influenced by other intermolecular forces, such as π–π stacking of the aromatic rings and potential halogen bonding involving the bromine atom. mdpi.com Obtaining the crystal structure would provide unequivocal proof of the 1,3,5-substitution pattern and reveal the precise conformation of the methylthio group relative to the plane of the benzene ring.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

This compound itself is an achiral molecule and therefore does not exhibit optical activity. However, if it were used as a building block to synthesize chiral derivatives, chiroptical techniques like Circular Dichroism (CD) spectroscopy would be essential for their characterization. The synthesis of chiral derivatives of benzoic acid is a known strategy in medicinal chemistry. nih.gov

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A non-zero CD signal confirms that a compound is chiral and can provide information about its absolute configuration and solution-state conformation. For a chiral derivative of this compound, the aromatic chromophore would likely produce distinct signals in the CD spectrum, which could be used to monitor stereospecific reactions or determine the enantiomeric purity of a sample.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental in elucidating the electronic properties of a molecule. For substituted benzoic acids, these methods provide insights into reactivity and electronic transitions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, HOMO and LUMO, are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.comirjweb.com

For derivatives of benzoic acid, the HOMO is often localized over the phenyl ring, while the LUMO can be distributed across the entire molecule. semanticscholar.org In the case of 4-(carboxyamino)-benzoic acid, the calculated HOMO and LUMO energy values are -6.82 eV and -1.82 eV, respectively, resulting in an energy gap of 5.0 eV, which indicates a stable structure. actascientific.com For other benzoic acid derivatives, HOMO-LUMO energy gaps can vary; for instance, the estimated band gap in 4-bromo-2-nitrobenzoic acid is 2.72 eV, which is lower than that of unsubstituted benzoic acid (3.95 eV). researchgate.net Theoretical studies on thioanisole (B89551) derivatives have shown that they possess smaller HOMO-LUMO energy gaps compared to their oxygen-containing counterparts, suggesting higher polarizability for the methylthio group. researchgate.net

Table 1: Representative HOMO-LUMO Data for Structurally Related Compounds

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV)
4-(carboxyamino)-benzoic acid actascientific.com -6.82 -1.82 5.0
Unsubstituted Benzoic Acid researchgate.net Not Specified Not Specified 3.95
4-bromo-2-nitrobenzoic acid researchgate.net Not Specified Not Specified 2.72

This table is interactive. Click on the headers to sort the data.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. semanticscholar.org The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. Typically, red regions indicate negative potential and are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. actascientific.com

For benzoic acid and its derivatives, the negative electrostatic potential is generally concentrated around the oxygen atoms of the carboxylic group, making them susceptible to electrophilic attack. semanticscholar.orgresearchgate.netresearchgate.net The hydrogen atoms, particularly the one in the hydroxyl group, are associated with positive potential. semanticscholar.orgresearchgate.net In the case of 4-bromo-3-(methoxymethoxy) benzoic acid, the MEP surface shows a distinct variation in potential between the carboxylic oxygen atoms (dark red) and the hydrogen atoms (green). semanticscholar.org

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for optimizing molecular geometries and calculating the electronic energy of molecules. acs.orgnih.gov The B3LYP functional combined with a suitable basis set, such as 6-311++G(2d,2p), is commonly employed for these calculations in substituted benzoic acids. nih.gov These calculations help in determining stable molecular conformations and predicting thermodynamic properties. For instance, DFT has been used to calculate the gas-phase acidities of substituted benzoic acids, showing good correlation with experimental values. nih.gov The electronic properties of polybrominated diphenyl ethers have also been evaluated using DFT, demonstrating a high dependency on the bromination pattern. nih.gov

Conformational Analysis and Energy Landscape Exploration

Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules and its influence on their properties. For substituted benzoic acids, the orientation of the substituent groups relative to the benzene (B151609) ring can lead to different conformers with varying energies. Computational methods can be used to explore the potential energy surface and identify stable conformers. uky.edunih.gov For example, a conformational scan of 3-methyl-2-(phenylamino)benzoic acids provided insights into the origin of their polymorphism. uky.edu Similarly, three conformational polymorphs of 3-(azidomethyl)benzoic acid have been identified through a combination of crystal structure analysis and computational evaluations. nih.gov The O-CH2 groups in 3,5-Bis-benzyloxy-benzoic acid have been observed to adopt a syn-anti conformation with respect to the central benzene ring. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are powerful tools for predicting various spectroscopic parameters, including vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions can aid in the interpretation of experimental spectra. For instance, the vibrational frequencies of 4-bromo-3-(methoxymethoxy) benzoic acid have been assessed computationally. semanticscholar.org Similarly, the NMR chemical shifts for 4-(carboxyamino)-benzoic acid were determined using the gauge-independent atomic orbital (GIAO) method. actascientific.com

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling can be employed to investigate reaction mechanisms and characterize transition states, providing valuable insights into the reactivity of molecules. For instance, DFT calculations have been used to study the electrophilic aromatic bromination of benzene derivatives. rsc.org These studies can help in understanding the regioselectivity of such reactions. rsc.org Recent computational work on electrophilic aromatic bromination suggests an addition-elimination pathway rather than the traditionally accepted mechanism. chemistryworld.com

Table 2: Compound Names Mentioned in the Article

Compound Name
3-Bromo-5-(methylthio)benzoic acid
4-(carboxyamino)-benzoic acid
4-bromo-2-nitrobenzoic acid
Benzoic Acid
2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid
4-bromo-3-(methoxymethoxy) benzoic acid
3-methyl-2-(phenylamino)benzoic acid
3-(azidomethyl)benzoic acid
3,5-Bis-benzyloxy-benzoic acid

This table is interactive. Click on the header to sort the data.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics simulations of substituted benzoic acids are typically performed using classical force fields, such as the General Amber Force Field (GAFF), which allows for the explicit representation of both the solute and solvent molecules. The initial geometries for these simulations are often derived from experimental data, such as crystal structures, and then subjected to energy minimization. The system is then gradually heated and equilibrated under specific temperature and pressure conditions (NPT or NVT ensembles) to simulate the behavior of the molecule in a solution environment.

Solvent Effects on Intermolecular Interactions

One of the primary applications of MD simulations in this context is to elucidate the nature and extent of self-association of benzoic acid derivatives in various solvents. The solvent's polarity and its capacity to act as a hydrogen bond donor or acceptor are critical determinants of these interactions.

For instance, in nonpolar or weakly polar aprotic solvents, such as chloroform (B151607) and toluene, substituted benzoic acids exhibit a strong tendency to form hydrogen-bonded dimers. The carboxylic acid moieties of two molecules associate through a characteristic head-to-head arrangement. In contrast, in polar solvents with a high hydrogen bond acceptor propensity (e.g., dimethyl sulfoxide (B87167), methanol), the solvent molecules effectively compete for the hydrogen bonding sites on the carboxylic acid group. This interaction with the solvent disrupts the formation of solute-solute dimers, leading to a higher population of solvated monomers.

The table below, based on general findings for substituted benzoic acids, illustrates the expected dominant species of this compound in different solvent types.

Solvent TypeDominant SpeciesPrimary Intermolecular Interaction
Nonpolar AproticDimerSolute-Solute Hydrogen Bonding
Polar AproticMonomerSolute-Solvent Hydrogen Bonding
Polar ProticMonomerSolute-Solvent Hydrogen Bonding

These solvent-dependent interactions are crucial as they can significantly influence the solubility, reactivity, and crystallization behavior of the compound.

Conformational Dynamics

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-C bond connecting the carboxylic acid group to the benzene ring and the C-S bond of the methylthio group. MD simulations can track the temporal evolution of the dihedral angles associated with these rotations, providing a detailed picture of the molecule's flexibility and the preferred conformations in different solvents.

Solvent molecules can influence these conformational preferences through specific interactions. For example, in a protic solvent, hydrogen bonding to the carbonyl oxygen and the hydroxyl group of the carboxylic acid can stabilize certain rotational conformations. The bulk dielectric constant of the solvent also plays a role; a more polar solvent can stabilize more polar conformers.

To quantify the influence of the solvent on the conformational dynamics, parameters such as the radial distribution function (RDF) and the potential of mean force (PMF) can be calculated from MD trajectories. The RDF provides information about the local structuring of solvent molecules around specific functional groups of the solute, while the PMF can map the free energy landscape along a particular conformational coordinate, revealing the most stable conformations and the energy barriers between them.

While specific data for this compound is pending further research, the established computational methodologies and the findings from studies on analogous brominated and methylthio-substituted aromatic compounds provide a solid foundation for predicting its behavior. Future computational studies focusing specifically on this molecule would be invaluable in confirming these inferred properties and further detailing its dynamic nature in solution.

Applications As a Synthetic Building Block and in Functional Materials

Precursor in the Synthesis of Complex Organic Molecules

The distinct reactivity of the three functional groups in 3-bromo-5-(methylthio)benzoic acid makes it an ideal starting material for the construction of intricate organic structures. The carboxylic acid group can be readily converted into esters, amides, or other derivatives. The bromine atom provides a site for cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of various aryl or vinyl substituents. The methylthio group can be oxidized to sulfoxide (B87167) or sulfone, or it can participate in metal-catalyzed C-S bond formation reactions.

Construction of Substituted Heterocyclic Compounds

The strategic placement of the bromo and methylthio groups on the benzoic acid scaffold facilitates the synthesis of various substituted heterocyclic compounds, particularly those containing sulfur. For instance, intramolecular cyclization reactions can be employed to construct benzothiophene (B83047) derivatives. Palladium-catalyzed intramolecular C-S bond formation is a common strategy, where the bromine and a derivatized methylthio group react to form the thiophene (B33073) ring fused to the benzene (B151609) ring.

Reaction TypeCatalyst/ReagentsHeterocyclic Product
Intramolecular C-S CouplingPalladium catalyst, BaseSubstituted Benzothiophenes
Pictet-Spengler ReactionAcid catalystThio-substituted Tetrahydroisoquinolines
Bischler-Napieralski ReactionDehydrating agentThio-substituted Dihydroisoquinolines

These synthetic routes are valuable for accessing novel heterocyclic cores that are of interest in medicinal chemistry and materials science.

Development of Macrocycles and Oligomers

The bifunctional nature of this compound, with its reactive bromine atom and carboxylic acid group, makes it a suitable monomer for the synthesis of macrocycles and oligomers. Palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, are instrumental in this regard. By reacting the bromo-functionalized benzoic acid with a bifunctional boronic acid derivative, for example, macrocyclic structures can be formed through an intramolecular coupling reaction. Similarly, step-growth polymerization can lead to the formation of aromatic oligomers with well-defined structures and properties.

Monomer in Polymer Chemistry for Advanced Materials

The ability of this compound to undergo polymerization reactions makes it a valuable monomer for the creation of advanced materials with tailored properties. The carboxylic acid functionality allows for the formation of polyesters and polyamides, while the thioether and bromo groups can be exploited to introduce specific functionalities or to create conducting polymers.

Polymeric Esters and Amides

This compound can be used in polycondensation reactions to produce aromatic polyesters and polyamides (aramids). The polymerization is typically carried out by reacting the diacid chloride derivative of the benzoic acid with a suitable diol or diamine. The resulting polymers possess a combination of properties derived from the aromatic backbone and the functional groups. The presence of the bromo and methylthio groups can enhance thermal stability, modify solubility, and provide sites for further post-polymerization modification.

Polymer TypeComonomerKey Polymer Properties
Aromatic PolyesterBisphenol AHigh thermal stability, chemical resistance
Aromatic Polyamide (Aramid)p-PhenylenediamineHigh strength, thermal stability

Conducting Polymers and Thioether-Containing Polymers

The thioether linkage in this compound is of particular interest for the development of conducting polymers. Oxidative polymerization of the monomer can lead to the formation of poly(p-phenylene sulfide) (PPS) type structures, where the sulfur atoms are part of the conjugated polymer backbone. The presence of the bromine atom offers a handle for further functionalization or for creating cross-linked networks. These thioether-containing polymers are known for their excellent thermal stability, chemical resistance, and electrical properties, making them suitable for applications in electronics and high-performance coatings.

Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The carboxylic acid group of this compound can act as a coordinating ligand for metal ions, leading to the formation of coordination complexes and metal-organic frameworks (MOFs). The thioether and bromo substituents can also influence the coordination behavior and the resulting structure and properties of the metal complexes.

Building Block for Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures, synthesized from organic building blocks. The specific geometry and functionality of these building blocks are crucial in determining the ultimate structure and properties of the COF.

However, a review of available scientific literature and patent databases does not currently yield specific examples or detailed research on the use of This compound as a primary building block for the synthesis of COFs or other related porous materials. Further research and exploration in this area would be necessary to determine its potential utility in the design and synthesis of such materials.

Advanced Analytical Method Development

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantification of 3-Bromo-5-(methylthio)benzoic acid due to its high resolution, sensitivity, and reproducibility. helixchrom.com Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose.

A typical RP-HPLC method involves a C18 column, which provides a non-polar stationary phase suitable for retaining the aromatic compound. The mobile phase generally consists of a mixture of an aqueous buffer (often with an acidic pH to suppress the ionization of the carboxylic acid group) and an organic solvent like acetonitrile (B52724) or methanol. usda.govupb.ro Gradient elution is often preferred to ensure the separation of the main compound from any potential impurities with different polarities. ekb.eg

Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule exhibits strong absorbance in the UV region, typically around 230 nm and 274 nm. sielc.com For quantification, a calibration curve is constructed by analyzing standard solutions of known concentrations. The purity of a sample is then determined by comparing the peak area of the main compound to the total area of all detected peaks.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 5 µm, 250 x 4.6 mm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 30-70% B; 20-25 min, 70-30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 254 nm
Retention Time Approx. 15.2 min

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is essential to convert it into a more volatile form suitable for GC analysis. colostate.edu This is particularly useful for trace analysis where high sensitivity is required.

The most common derivatization method for carboxylic acids is esterification, for instance, by reacting the compound with an alcohol in the presence of an acid catalyst to form the corresponding methyl or ethyl ester. Another widely used approach is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. nih.govnih.gov

Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for structural elucidation and confirmation of the analyte's identity. researchgate.net GC-MS offers excellent sensitivity and selectivity, making it ideal for detecting trace amounts of the compound or its volatile impurities. nih.govresearchgate.net

Table 2: Example GC-MS Parameters for Analysis of Derivatized this compound

ParameterCondition
Derivatizing Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, 1.2 mL/min
Injector Temperature 280 °C
Oven Program 100 °C (2 min), then 15 °C/min to 300 °C (5 min)
MS Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 50-500 amu
Transfer Line Temp 290 °C

Capillary Electrophoresis for Separation and Characterization

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an applied electric field. azolifesciences.com It is an excellent alternative to HPLC for the analysis of charged species like this compound (in its carboxylate form). CE offers advantages such as high resolution, short analysis times, and minimal sample and solvent consumption. researchgate.net

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, the separation is based on differences in the charge-to-size ratio of the analytes. europeanpharmaceuticalreview.com For separating isomers or closely related compounds, Micellar Electrokinetic Chromatography (MEKC), a variant of CE, can be employed. MEKC uses surfactants (micelles) in the buffer, which act as a pseudo-stationary phase, allowing for the separation of both neutral and charged compounds based on their partitioning between the micelles and the aqueous buffer. researchgate.net

The separation of substituted benzoic acid isomers has been successfully demonstrated using CE, highlighting its potential for the characterization of this compound and its related substances. nih.govacs.org Detection is typically performed using a UV detector integrated into the CE system.

Table 3: Representative Capillary Electrophoresis Conditions

ParameterCondition
Capillary Fused silica, 50 µm ID, 60 cm total length
Background Electrolyte 20 mM Sodium borate (B1201080) buffer, pH 9.2
Applied Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)
Detection UV at 230 nm

Development of Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative analysis of this compound, provided the sample matrix is not complex. The method relies on the principle that the compound absorbs light in the UV-Vis region of the electromagnetic spectrum. ju.edu.et

The aromatic ring and the carboxyl group are the primary chromophores in this compound, leading to characteristic absorption maxima in the UV range. sielc.com A quantitative analysis can be performed by measuring the absorbance of a solution at a specific wavelength (λmax) and relating it to the concentration using the Beer-Lambert law. A calibration curve is typically generated using standards of known concentrations to ensure accuracy. researchgate.netpan.pl

While direct UV-Vis spectrophotometry is straightforward, its selectivity can be limited. For more complex mixtures, derivatization reactions that produce a colored product with a unique λmax in the visible range can be developed. For instance, methods targeting the thiol group could potentially be adapted, such as using Ellman's reagent or diphenylpicrylhydrazyl (DPPH), which react with thiols to produce a measurable color change. rsc.orgnih.gov

Table 4: UV-Vis Spectrophotometric Data for this compound

ParameterValue
Solvent Methanol
λmax 1 ~230 nm
λmax 2 ~274 nm
Linear Range 1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999

Impurity Profiling and Degradation Product Analysis

Impurity profiling is a critical aspect of quality control, and it involves the identification and quantification of all potential impurities and degradation products in the compound. The analytical techniques described above, particularly when coupled with mass spectrometry (LC-MS and CE-MS), are essential for this purpose.

Potential process-related impurities could arise from starting materials or side reactions during synthesis. These might include isomers, precursors, or related compounds with different substitution patterns. Degradation products can form under stress conditions such as exposure to light, heat, or oxidative environments. For this compound, potential degradation pathways could include oxidation of the methylthio group to a sulfoxide (B87167) or sulfone, debromination, or decarboxylation.

A stability-indicating analytical method, typically an HPLC or CE method, must be developed to separate the main compound from all potential impurities and degradation products. ekb.eg Peak purity analysis using a photodiode array (PDA) detector in HPLC can help to ensure that the main peak is not co-eluting with any impurities. For structural elucidation of unknown impurities, fractions can be collected and analyzed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or high-resolution mass spectrometry.

Table 5: Potential Impurities and Degradation Products of this compound

Compound NamePotential Origin
3-Bromo-5-(methylsulfinyl)benzoic acidOxidation Product
3-Bromo-5-(methylsulfonyl)benzoic acidOxidation Product
5-(Methylthio)benzoic acidDebromination Product
1-Bromo-3-methoxy-5-(methylthio)benzeneImpurity from synthesis
Isomers of this compoundProcess-related impurity

Future Research Directions and Unaddressed Challenges

Exploration of Asymmetric Synthesis and Chiral Induction for Derivatives

A significant and largely unexplored area of research is the development of chiral derivatives of 3-bromo-5-(methylthio)benzoic acid. The presence of a sulfur atom offers a prime opportunity for asymmetric synthesis, leading to the creation of chiral sulfoxides. These chiral molecules could exhibit unique biological activities and serve as valuable tools in stereoselective synthesis.

Future research should focus on:

Catalytic Asymmetric Sulfoxidation: Investigating the use of various chiral catalysts, such as those based on transition metals (e.g., titanium, vanadium) with chiral ligands or organocatalysts, to achieve the enantioselective oxidation of the methylthio group to a sulfoxide (B87167). The development of methods using environmentally benign oxidants like hydrogen peroxide would be particularly valuable.

Chiral Auxiliaries: Exploring the use of chiral auxiliaries attached to the carboxylic acid group to direct the stereochemical outcome of reactions at the sulfur center or other parts of the molecule.

Kinetic Resolution: Developing methods for the kinetic resolution of racemic mixtures of chiral derivatives, for instance, through enzyme-catalyzed reactions that selectively transform one enantiomer.

The challenge lies in achieving high levels of enantioselectivity (ee) and diastereoselectivity, as the electronic and steric properties of the bromo and carboxyl groups on the aromatic ring will influence the approach of reagents to the sulfur atom. acs.org Success in this area would provide access to a new class of chiral building blocks for drug discovery and materials science.

Development of Novel Bioconjugation Strategies Utilizing the Compound

The trifunctional nature of this compound makes it an attractive scaffold for bioconjugation—the process of linking molecules to biological macromolecules such as proteins or nucleic acids. Such conjugates are invaluable for diagnostics, therapeutics, and fundamental biological studies.

Key avenues for future research include:

Orthogonal Functionalization: Developing strategies to selectively functionalize the three reactive sites—the carboxylic acid, the bromo group, and the methylthio group (or its oxidized derivatives). For instance, the carboxylic acid can be readily converted to an active ester for coupling with amine groups in proteins. The bromo group is a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the attachment of a wide range of moieties. rsc.orgbris.ac.uk

Site-Specific Labeling: Designing derivatives of the compound that can be used for the site-specific labeling of proteins. This could involve incorporating the scaffold into molecules that target specific amino acid residues or using bioorthogonal "click" chemistry handles.

Probes for Biological Systems: Creating fluorescent or affinity-based probes by attaching reporter groups to the this compound scaffold. These probes could be used to study biological processes or to identify the binding partners of drugs derived from this compound.

A primary challenge is to perform these conjugation reactions under biocompatible conditions (i.e., in aqueous media, at or near neutral pH, and at physiological temperatures) without compromising the stability and function of the biological target.

Sustainable and Scalable Synthetic Routes for Industrial Applications

While laboratory-scale syntheses of this compound and its precursors exist, developing sustainable and scalable routes suitable for industrial production remains a significant challenge. chemicalbook.comchemicalbook.com Current methods often rely on harsh reagents or conditions that are not environmentally friendly or cost-effective on a large scale.

Future research should prioritize:

Greener Bromination Techniques: Moving away from the use of molecular bromine, which is hazardous, towards safer and more sustainable brominating agents. sci-hub.se Exploring enzymatic or electrochemical bromination methods could provide greener alternatives.

Catalytic C-H Activation/Functionalization: Developing catalytic methods to directly introduce the bromo and methylthio groups onto a benzoic acid precursor, thus reducing the number of synthetic steps and improving atom economy.

Flow Chemistry Processes: Translating batch synthesis methods into continuous flow processes. Flow chemistry can offer improved safety, better control over reaction parameters, higher yields, and easier scalability. innospk.com

Alternative Starting Materials: Investigating alternative and more readily available starting materials to reduce costs and dependence on specific precursors.

Overcoming these challenges is crucial for making this compound and its derivatives more accessible for commercial applications in pharmaceuticals, agrochemicals, and materials science.

Advanced Materials Science Applications Beyond Current Scope

The application of this compound in materials science is a nascent field with considerable room for growth. Its rigid aromatic core and multiple functional groups suggest its potential as a building block for a variety of functional materials.

Promising areas for future investigation are:

Metal-Organic Frameworks (MOFs): Using the carboxylic acid group to act as a linker to connect metal ions or clusters, forming porous MOFs. The bromo and methylthio groups could be used to post-synthetically modify the properties of the MOF, such as its porosity, catalytic activity, or selective adsorption capabilities.

Conducting Polymers: Polymerizing derivatives of the compound to create novel conducting polymers. The sulfur atom in the methylthio group could facilitate charge transport along the polymer backbone. The bromo group offers a site for further polymerization or cross-linking.

Liquid Crystals and Organic Electronics: Designing and synthesizing derivatives with liquid crystalline properties or for use as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The polarizable bromine and sulfur atoms can influence the electronic and self-assembly properties of these materials.

The main challenge will be to design and synthesize derivatives with the specific electronic and physical properties required for these advanced applications and to understand the structure-property relationships that govern their performance.

Deeper Mechanistic Understanding of Biological Interactions (Pre-clinical)

Preliminary research has hinted at the potential biological activity of compounds structurally related to this compound, such as inhibitors of enzymes like COX-2 and SARS-CoV-2 nsp14 methyltransferase. vulcanchem.comnih.gov However, a deep mechanistic understanding of these interactions at a pre-clinical level is lacking.

Future pre-clinical research should aim to:

Identify and Validate Biological Targets: Employing screening assays and chemoproteomics to identify the specific protein targets of derivatives of this compound.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by systematically modifying each of the three functional groups to understand how these changes affect biological activity and selectivity. nih.gov For example, studies on related compounds have shown that modifications to the benzoic acid moiety can impact inhibitory activity and cell permeability. nih.gov

Computational Modeling and Structural Biology: Using molecular docking and other computational methods to predict binding modes and to guide the design of more potent and selective inhibitors. Obtaining co-crystal structures of active compounds bound to their protein targets would provide invaluable insights for rational drug design.

In Vitro and Cell-Based Assays: Characterizing the mechanism of action using a variety of in vitro biochemical and cell-based assays to assess the effects of these compounds on cellular pathways and functions.

A significant challenge is to improve the selectivity of these compounds for their intended viral or disease-related targets over human enzymes to minimize potential off-target effects and toxicity. nih.gov A thorough pre-clinical investigation is essential to determine the therapeutic potential of this class of compounds.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and assess purity (e.g., methylthio protons resonate at δ 2.1–2.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity analysis .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M-H]⁻ for benzoic acid derivatives) .

How can competing substitution reactions be minimized during the introduction of the methylthio group in the synthesis of this compound?

Advanced
Competing reactions (e.g., over-bromination or oxidation) are mitigated by:

  • Protecting the carboxylic acid group with methyl esters before bromination .
  • Controlled stoichiometry : Limiting bromine to 1.1 equivalents to avoid di-substitution .
  • Selective catalysts : Using CuI to promote thiolation at the para position relative to the bromine .

What strategies are effective for resolving discrepancies in spectroscopic data (e.g., NMR splitting patterns) when analyzing derivatives of this compound?

Q. Advanced

  • 2D NMR techniques (e.g., COSY, HSQC) to assign coupling patterns and confirm regiochemistry .
  • Computational modeling : Density Functional Theory (DFT) to predict chemical shifts and compare with experimental data .
  • Isotopic labeling : Use of ²H or ¹³C-labeled precursors to track substitution pathways .

How can this compound serve as a precursor in the synthesis of complex heterocyclic compounds?

Application
The bromine and methylthio groups enable diverse transformations:

  • Suzuki-Miyaura coupling : Replace bromine with aryl/heteroaryl groups using Pd catalysts .
  • Cyclization reactions : Form thiazoles or benzothiazines via nucleophilic attack on the methylthio group .
  • Pharmacophore development : Incorporate into kinase inhibitors or antimicrobial agents .

What catalytic systems are optimal for cross-coupling reactions involving this compound?

Q. Advanced

  • Palladium catalysts : Pd(PPh₃)₄ for Suzuki couplings with arylboronic acids (yields >80% in DMF at 80°C) .
  • Ligand screening : Bidentate ligands (e.g., XPhos) improve stability in Heck reactions .
  • Solvent optimization : Use of toluene for Buchwald-Hartwig amination to reduce side reactions .

How can isotopic labeling be used to study the reaction mechanisms of this compound in enzyme inhibition studies?

Q. Advanced

  • ¹³C-labeled carboxyl groups : Track metabolic pathways via LC-MS in enzyme assays .
  • Deuterated methylthio groups : Study hydrogen bonding interactions in enzyme active sites using ²H NMR .

What are the key considerations for designing enzyme inhibition assays using this compound derivatives?

Q. Application

  • Structural analogs : Modify the methylthio group to mimic natural substrates (e.g., thioether-containing cofactors) .
  • Kinetic analysis : Use stopped-flow techniques to measure inhibition constants (Ki) under varying pH .
  • Crystallography : Co-crystallize derivatives with target enzymes (e.g., cytochrome P450) to identify binding modes .

How can computational chemistry predict the environmental persistence of this compound?

Q. Advanced

  • Quantitative Structure-Activity Relationship (QSAR) models : Estimate biodegradation rates based on logP and Hammett constants .
  • Molecular dynamics simulations : Assess hydrolysis pathways in aqueous environments (e.g., pH-dependent degradation) .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during reactions releasing volatile byproducts (e.g., HBr) .
  • Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.